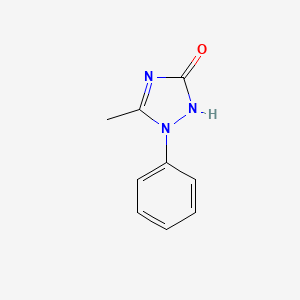

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one, also known as MPT, is a heterocyclic compound that has been a subject of interest in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MPT has been widely studied due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.

科学的研究の応用

- Phenyltriazolinones, including 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE, are essential herbicides. They inhibit the Protox enzyme, leading to the accumulation of protoporphyrin IX (Proto IX). This accumulation disrupts the formation of singlet oxygen, which is responsible for membrane peroxidation in plants. These herbicides are environmentally benign and effective against broadleaf and grass weeds .

- 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE can serve as a dehydrogenating agent in the synthesis of annulated dihydropyridazines. It participates in an inverse [4+2] cycloaddition reaction with cyclic alkenes and 1,2,4,5-tetrazines .

- The compound forms stable adducts with triazolinedione, which can trap unstable cyclohexadiene compounds. This property has applications in protecting the cyclohexadiene fragment in natural compounds, such as vitamin D .

- 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE is a versatile reagent with remarkable reactivity toward various unsaturated hydrocarbons. Its chemical reactions remain an active area of exploration .

- Although not extensively studied, triazolinone derivatives have shown interesting biological properties. Some related compounds exhibit human neurokinin-1 receptor antagonist and angiotensin AII receptor antagonist activities .

Herbicides Targeting Protoporphyrinogen Oxidase (Protox)

Dehydrogenating Agent for Synthesizing Dihydropyridazines

Protection of Cyclohexadiene Fragments in Natural Compounds

Versatile Reagent for Chemical Science

Potential Medicinal Properties

作用機序

Target of Action

The primary target of the compound 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE is the enzyme protoporphyrinogen oxidase . This enzyme plays a crucial role in the biosynthesis of heme and chlorophyll .

Mode of Action

5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE interacts with its target, the enzyme protoporphyrinogen oxidase, by inhibiting its activity . This inhibition causes the accumulation of protoporphyrin IX, which is involved in the light-dependent formation of singlet oxygen responsible for membrane peroxidation .

Biochemical Pathways

The inhibition of protoporphyrinogen oxidase by 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE affects the heme and chlorophyll biosynthesis pathways . The accumulation of protoporphyrin IX leads to the production of singlet oxygen, which can cause oxidative damage to cellular components .

Result of Action

The molecular and cellular effects of 5-METHYL-1-PHENYL-1,2,4-TRIAZOLIN-3-ONE’s action primarily involve the disruption of heme and chlorophyll biosynthesis . This disruption can lead to oxidative damage due to the production of singlet oxygen .

特性

IUPAC Name |

3-methyl-2-phenyl-1H-1,2,4-triazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-7-10-9(13)11-12(7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRMCMFWQKFJLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=O)NN1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)

![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2680231.png)

![2-(2-bromophenyl)-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide](/img/structure/B2680234.png)